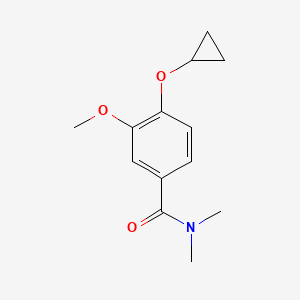

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyloxy-3-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14(2)13(15)9-4-7-11(12(8-9)16-3)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYPKRYARNDVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)OC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856356 | |

| Record name | 4-(Cyclopropyloxy)-3-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243464-88-1 | |

| Record name | 4-(Cyclopropyloxy)-3-methoxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropoxy 3 Methoxy N,n Dimethylbenzamide

Retrosynthetic Analysis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

A retrosynthetic analysis of this compound identifies two primary disconnections that simplify the target molecule into readily available starting materials. The most logical approach involves disconnecting the cyclopropyl (B3062369) ether linkage and the amide bond.

The first disconnection targets the C-O bond of the cyclopropoxy ether. This cleavage, via a Williamson ether synthesis logic, leads to two key precursors: the phenolic intermediate, 4-hydroxy-3-methoxy-N,N-dimethylbenzamide , and a suitable cyclopropyl halide, such as cyclopropyl bromide.

The second disconnection breaks the amide C-N bond of the phenolic intermediate. This step can be approached in two ways:

Direct disconnection to 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and dimethylamine (B145610). This is the most common and convergent approach.

An alternative disconnection suggests a primary amide, 4-hydroxy-3-methoxybenzamide , which would then undergo a subsequent N,N-dimethylation step.

This analysis points to vanillic acid as the most logical and economically viable starting material, as the methoxy (B1213986) and hydroxy groups are already correctly positioned on the aromatic ring. The synthetic strategy would therefore involve: (1) formation of the N,N-dimethylbenzamide from vanillic acid, followed by (2) O-alkylation to install the cyclopropoxy group.

Classical and Modern Synthetic Routes to the Benzamide (B126) Core

The formation of the N,N-dimethylbenzamide core from vanillic acid is a critical step that can be achieved through several well-established methodologies.

Amide Bond Formation Strategies

The direct conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Several strategies exist for this transformation, ranging from classical methods to the use of modern coupling reagents.

One of the most direct methods involves converting vanillic acid to its more reactive acid chloride derivative. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-hydroxy-3-methoxybenzoyl chloride can then be reacted with an excess of dimethylamine to form the desired amide, 4-hydroxy-3-methoxy-N,N-dimethylbenzamide. The phenolic hydroxyl group may require protection (e.g., as an acetate (B1210297) ester) prior to this step to prevent unwanted side reactions.

Alternatively, modern peptide coupling reagents offer a milder and often more efficient route, avoiding the need for harsh chlorinating agents. Reagents such as Dicyclohexylcarbodiimide (DCC) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are effective for this purpose. In a typical procedure, vanillic acid is treated with the coupling reagent in the presence of dimethylamine and a non-nucleophilic base (like triethylamine (B128534) or DIPEA) in an aprotic solvent. A 2019 study on the synthesis of amides from vanillic acid demonstrated the efficacy of both DCC and PyBOP, achieving yields ranging from 28% to over 86%, depending on the amine used. nih.gov

| Method | Activating Agent | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dimethylamine, Base (e.g., Pyridine) | Cost-effective, uses common reagents. | Harsh conditions, may require protection of hydroxyl group. |

| Peptide Coupling | DCC or PyBOP | Dimethylamine, Base (e.g., DIPEA) | Mild reaction conditions, high yields, fewer side reactions. | Higher cost of reagents, byproduct removal can be tedious (e.g., DCU). |

Strategies for N,N-Dimethylation

An alternative, though less direct, route to the benzamide core involves the initial synthesis of the primary amide, 4-cyclopropoxy-3-methoxybenzamide, followed by N,N-dimethylation. This pathway is less common for this specific target due to the efficiency of direct amidation with dimethylamine.

However, should this route be employed, standard N-alkylation methods can be used. A classical approach is the reaction of the primary amide with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base like sodium hydride (NaH). This reaction proceeds in two successive S_N2 steps. Careful control of stoichiometry is required to achieve dimethylation without forming a quaternary ammonium (B1175870) salt.

Introduction of the Cyclopropoxy Moiety

The final key transformation in the synthesis is the formation of the aryl ether bond to introduce the cyclopropoxy group onto the phenolic oxygen of the benzamide core.

Alkylation Approaches for Cyclopropoxy Group Incorporation

The most prevalent and straightforward method for this step is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol (B47542) in 4-hydroxy-3-methoxy-N,N-dimethylbenzamide to form a nucleophilic phenoxide, which then displaces a halide from a cyclopropyl electrophile.

The reaction is typically carried out in two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent (e.g., DMF, acetone, acetonitrile) is crucial for ensuring complete formation of the phenoxide.

Nucleophilic Substitution: The resulting phenoxide is then treated with a cyclopropyl halide, typically cyclopropyl bromide or cyclopropyl iodide. The reaction proceeds via an S_N2 mechanism to form the desired this compound. A similar alkylation is reported in the synthesis of Bosutinib, where methyl 4-hydroxy-3-methoxybenzoate is alkylated with 1-bromo-3-chloropropane (B140262) in high yield. mdpi.com

Other modern methods for aryl ether formation could also be considered, although they are often more complex or expensive than the Williamson synthesis for this type of transformation.

Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol. wikipedia.org In a modified approach, it could be used to couple a phenol with a cyclopropyl halide. Traditional Ullmann conditions are often harsh, requiring high temperatures, but modern protocols with soluble copper catalysts and ligands have made the reaction more versatile. wikipedia.orgnih.gov

Mitsunobu Reaction: This redox-condensation reaction can form ethers from phenols and alcohols. wikipedia.orgcommonorganicchemistry.com In this case, it would involve reacting 4-hydroxy-3-methoxy-N,N-dimethylbenzamide with cyclopropanol (B106826) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). wikipedia.orgbyjus.com While effective, this method is generally used for more sensitive substrates and is less atom-economical than the Williamson synthesis. organic-chemistry.org

| Reaction | Key Reagents | Mechanism | Applicability Notes |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., K₂CO₃), Cyclopropyl Halide | S_N2 | Most common, cost-effective, and direct method for this transformation. |

| Ullmann Condensation | Copper Catalyst, Base, Cyclopropyl Halide | Copper-catalyzed cross-coupling | Useful alternative, especially if Williamson synthesis fails. Modern methods are milder. |

| Mitsunobu Reaction | Cyclopropanol, PPh₃, DEAD/DIAD | Redox-condensation | Mild conditions but generates significant byproducts (triphenylphosphine oxide, hydrazine (B178648) derivative). |

Stereochemical Considerations in Cyclopropane (B1198618) Ring Formation

The introduction of the cyclopropoxy group via the methods described above (e.g., Williamson synthesis) utilizes a pre-formed cyclopropane ring (from cyclopropyl bromide). Therefore, the stereochemistry of the cyclopropane ring itself is not altered during the etherification step. The reaction occurs at the phenolic oxygen and does not involve breaking any bonds within the cyclopropane ring.

The stereochemical considerations are primarily relevant to the synthesis of the cyclopropylating agent itself, especially if substituted cyclopropanes were required. The formation of cyclopropane rings, for instance, through the reaction of carbenes or carbenoids with alkenes, is often stereospecific. For example, the cyclopropanation of a cis-alkene with a carbene will yield a cis-substituted cyclopropane, preserving the stereochemistry of the starting material. However, for the synthesis of the parent, unsubstituted 4-cyclopropoxy moiety, these considerations are secondary to the ether formation step itself.

Regioselective Introduction of Methoxy Group

A general approach for the regioselective introduction of the methoxy group is outlined below:

Protection of the more acidic hydroxyl group: The 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) can be selectively protected, for example, as a benzyl (B1604629) ether.

Methylation of the remaining hydroxyl group: The hydroxyl group at the 3-position can then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Deprotection of the 4-hydroxyl group: The protecting group at the 4-position is subsequently removed to yield 4-hydroxy-3-methoxybenzaldehyde (vanillin).

This regioselective approach ensures the correct placement of the methoxy group. Following the formation of vanillin, the synthesis would proceed with the introduction of the cyclopropoxy group at the 4-position, typically via a Williamson ether synthesis with a cyclopropyl halide or tosylate.

| Step | Reactant | Reagent | Product | Typical Yield (%) |

| 1 | 3,4-Dihydroxybenzaldehyde | Benzyl chloride, K2CO3 | 4-(Benzyloxy)-3-hydroxybenzaldehyde | 85-95 |

| 2 | 4-(Benzyloxy)-3-hydroxybenzaldehyde | Dimethyl sulfate, K2CO3 | 4-(Benzyloxy)-3-methoxybenzaldehyde | 90-98 |

| 3 | 4-(Benzyloxy)-3-methoxybenzaldehyde | H2, Pd/C | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | >95 |

Post-Synthetic Derivatization of this compound

Post-synthetic derivatization of this compound allows for the exploration of its chemical space and the generation of analogues with potentially modified properties. These modifications can be targeted at several sites on the molecule, including the aromatic ring, the amide functionality, or the cyclopropoxy group.

Aromatic Ring Modifications:

Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the electron-donating cyclopropoxy and methoxy groups, is susceptible to electrophilic substitution reactions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the positions ortho or para to the activating groups. The directing effects of the existing substituents would need to be carefully considered to predict the regioselectivity of these reactions.

Lithiation and Subsequent Quenching: Directed ortho-metalation, followed by quenching with various electrophiles, could introduce a wide range of substituents at the position ortho to the cyclopropoxy group.

Amide Functionality Modifications:

Reduction: The amide can be reduced to the corresponding amine, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzylamine, using strong reducing agents like lithium aluminum hydride.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the parent carboxylic acid, 4-cyclopropoxy-3-methoxybenzoic acid.

Cyclopropoxy Group Modifications:

The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific catalysts. This would lead to the formation of propyloxy-substituted derivatives.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO3, H2SO4 | Nitro-4-cyclopropoxy-3-methoxy-N,N-dimethylbenzamide |

| Bromination | Br2, FeBr3 | Bromo-4-cyclopropoxy-3-methoxy-N,N-dimethylbenzamide |

| Reduction | LiAlH4 | 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzylamine |

| Hydrolysis | H3O+ or OH- | 4-Cyclopropoxy-3-methoxybenzoic acid |

Scalable Synthesis and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Route Selection:

Reagent and Solvent Selection:

Reagents: The use of hazardous or expensive reagents should be avoided. For instance, in the amidation step, coupling agents that are cost-effective and produce easily removable byproducts would be preferred over more expensive and complex reagents.

Solvents: Solvents should be chosen based on their safety profile, environmental impact, and ease of recovery and recycling. Green chemistry principles would advocate for the use of safer solvents and minimizing solvent usage.

Process Optimization and Safety:

Reaction Conditions: Each step of the synthesis would need to be optimized for temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize side product formation.

Work-up and Purification: The work-up and purification procedures must be amenable to large-scale operations. Crystallization is often preferred over chromatography for purification on an industrial scale due to its lower cost and solvent consumption.

Thermal Safety: The thermal stability of all reactants, intermediates, and products must be assessed to identify and mitigate any potential thermal hazards.

Key Process Considerations:

| Parameter | Laboratory Scale | Industrial Scale |

| Starting Materials | High purity, small quantities | Bulk availability, cost-effective |

| Reagents | Wide variety, including expensive ones | Cost-effective, safe to handle |

| Solvents | Various solvents, small volumes | Limited selection, focus on recovery |

| Purification | Chromatography | Crystallization, distillation |

| Safety | Standard laboratory practices | Rigorous process safety management |

Structure Activity Relationship Sar Investigations of 4 Cyclopropoxy 3 Methoxy N,n Dimethylbenzamide Analogues

Systematic Modification of the N,N-Dimethylamide Functionality

The N,N-dimethylamide group is a crucial component of the 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide molecule, often playing a significant role in its interaction with biological targets. Modifications to this functional group can profoundly impact potency, selectivity, and metabolic stability.

Varying the N-substituents on the amide nitrogen can significantly influence the biological activity of benzamide (B126) analogues. The size, lipophilicity, and electronic properties of these substituents are key determinants of their interaction with target proteins.

Generally, small, lipophilic N-alkyl groups are well-tolerated and can enhance cell permeability and oral bioavailability. The N,N-dimethyl substitution often represents an optimal balance for many biological targets. Replacing one or both methyl groups with larger alkyl chains, such as ethyl or propyl groups, can lead to a decrease in activity due to steric hindrance at the binding site. However, in some cases, the introduction of specific functional groups on the N-substituents can lead to additional beneficial interactions. For instance, the incorporation of a basic amine moiety can improve solubility and allow for salt formation, which can be advantageous for formulation.

The table below summarizes the general trends observed when varying N-substituents in benzamide analogues.

| N-Substituent Variation | General Impact on Biological Activity | Rationale |

| N-Methyl, N-Ethyl | Often maintained or slightly decreased activity | Increased steric bulk may hinder optimal binding. |

| N,N-Diethyl | Typically leads to a significant loss of activity | Increased steric hindrance at the binding site. |

| Cyclic Amines (e.g., Pyrrolidine (B122466), Piperidine) | Variable; can increase or decrease activity | Conformational restriction and altered lipophilicity can influence binding affinity. |

| N-Aryl or N-Heteroaryl | Generally not well-tolerated | Large, bulky groups can cause significant steric clashes. |

This table presents generalized trends in SAR for benzamide analogues based on common observations in medicinal chemistry.

Isosteric replacement of the N,N-dimethylamide group is a common strategy to modulate the physicochemical properties and biological activity of a lead compound. The goal is to retain the key binding interactions while improving other characteristics such as metabolic stability or patentability.

Several isosteres for the amide bond have been explored in the context of benzamide derivatives. For example, replacing the amide with a ketone can alter the hydrogen bonding capacity and geometry of the molecule. A thioamide, the sulfur analogue of an amide, can also be considered, which may lead to altered electronic properties and metabolic stability.

Another approach is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. For the N,N-dimethylamide moiety, bioisosteric replacements could include small heterocyclic rings such as oxadiazoles (B1248032) or triazoles. These rings can mimic the spatial arrangement and electronic properties of the amide group while offering improved metabolic stability.

The following table outlines some potential isosteric replacements for the dimethylamide functionality and their potential impact.

| Isosteric Replacement | Potential Impact on Properties |

| Ketone | Loss of hydrogen bond donor capability; altered geometry. |

| Thioamide | Altered electronics and hydrogen bonding; potential for increased metabolic stability. |

| Oxadiazole/Triazole | Can mimic amide geometry and electronics; often metabolically more stable. |

| Sulfonamide | Different geometry and electronic profile; may introduce new interactions. |

This table provides examples of isosteric replacements and their generally expected effects on molecular properties.

SAR of Substituents on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of this compound is critical for its biological activity. The cyclopropoxy and methoxy (B1213986) groups, in particular, play key roles in defining the molecule's interaction with its biological target.

Modifications to the cyclopropyl (B3062369) ring itself can also be explored. For instance, substitution on the cyclopropyl ring could be used to probe for additional binding pockets. However, such modifications can be synthetically challenging. A more common approach is to replace the cyclopropoxy group with other alkoxy groups of varying sizes, such as ethoxy, isopropoxy, or cyclobutoxy groups, to understand the steric and electronic requirements at this position.

The 3-methoxy group is another key substituent that influences the electronic properties and conformation of the benzene ring. Its position is likely important for directing the orientation of the molecule within the binding site. Shifting the methoxy group to the 2- or 5-position would alter the electronic distribution and steric profile of the ring, which would almost certainly affect biological activity.

Replacing the methoxy group with other substituents can provide valuable SAR information. For example, substitution with a hydroxyl group would introduce a hydrogen bond donor, which could lead to new interactions with the target. Conversely, replacing it with a larger alkoxy group, such as an ethoxy group, would increase steric bulk. The electronic nature of the substituent is also a critical factor; replacing the electron-donating methoxy group with an electron-withdrawing group like a trifluoromethyl group would significantly alter the electronic properties of the benzene ring.

The introduction of additional substituents, such as halogens or small alkyl groups, onto the benzene ring is a common strategy to fine-tune the properties of a lead compound. Halogens, such as fluorine, chlorine, or bromine, can modulate lipophilicity, metabolic stability, and binding affinity through various interactions, including halogen bonding. The position of the halogen is critical; for instance, a fluorine atom at the 5-position might block a site of metabolism or engage in a favorable interaction with the target protein.

Small alkyl groups, such as a methyl group, can also be introduced to probe for hydrophobic pockets in the binding site. The addition of a methyl group at the 2- or 5-position could enhance binding affinity if a corresponding hydrophobic pocket exists.

The table below provides a summary of the potential effects of these substitutions.

| Ring Substitution | Position | Potential Impact on Activity |

| Fluoro | 2, 5, or 6 | Can increase metabolic stability and binding affinity. |

| Chloro | 2, 5, or 6 | Increases lipophilicity; can enhance binding through hydrophobic or halogen bonding interactions. |

| Methyl | 2, 5, or 6 | Can increase binding affinity if a hydrophobic pocket is present. |

This table illustrates the potential outcomes of further substitution on the benzene ring of the this compound scaffold.

Conformational Analysis and Flexible Analogues

The central N,N-dimethylbenzamide core is subject to rotational barriers. The torsion angle between the carbonyl group and the phenyl ring is a critical parameter. In N,N-dimethylbenzamide, this angle is significantly twisted from planarity to minimize steric clash. nih.gov Furthermore, the amide C-N bond itself has a high rotational barrier, leading to distinct geometric isomers.

The orientation of the 3-methoxy and 4-cyclopropoxy groups also plays a significant role. The methoxy group can influence the conformation of adjacent substituents. Intramolecular hydrogen bonds, if present, can act as "conformational locks," severely limiting the molecule's flexibility. oup.com

To probe the optimal conformation for biological activity, researchers often design and synthesize flexible analogues. acs.org By replacing a rigid group, such as the cyclopropyl ring, with more flexible moieties, it is possible to explore a wider range of spatial arrangements. This strategy helps to understand the spatial demands of the target's binding pocket. For instance, replacing the rigid cyclopropoxy group with a more flexible isopropoxy or n-propoxy group can help determine if a more extended conformation is favorable for activity.

Table 1: Hypothetical Flexible Analogues of this compound

| Compound Name | Modification from Parent Compound | Rationale for Design |

|---|---|---|

| 4-Isopropoxy-3-methoxy-N,N-dimethylbenzamide | Cyclopropoxy group replaced with Isopropoxy group | Introduces a less constrained, more flexible alkoxy group to explore different spatial orientations at the 4-position. |

| 4-Ethoxy-3-methoxy-N,N-dimethylbenzamide | Cyclopropoxy group replaced with Ethoxy group | Provides a simple, flexible chain to assess the importance of the cyclic constraint for biological activity. |

| 4-(Cyclopropylmethoxy)-3-methoxy-N,N-dimethylbenzamide | Insertion of a methylene (B1212753) (-CH2-) spacer between the cyclopropyl ring and the oxygen atom | Increases the distance and flexibility of the cyclopropyl group relative to the phenyl ring, allowing it to probe a larger conformational space. |

Physicochemical Property Modulation for Optimized Biological Response

Optimizing physicochemical properties such as aqueous solubility and lipophilicity is critical for transforming a biologically active compound into a viable drug candidate. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Many new chemical entities are poorly soluble in water, which can severely limit their oral bioavailability. nih.gov Benzamide derivatives, depending on their substitution pattern, can face similar challenges. Several strategies can be employed to enhance the aqueous solubility of a lead compound like this compound. researchgate.net

One of the most common chemical modification strategies is salt formation . nih.gov Although the parent compound lacks a readily ionizable group, the introduction of a basic nitrogen atom (e.g., replacing the N,N-dimethyl group with a piperazinyl moiety) would allow for the formation of highly soluble hydrochloride or other acid-addition salts.

Another approach is the introduction of polar functional groups. Adding a hydroxyl or amino group to the aromatic ring or alkyl chains can increase hydrogen bonding potential with water, thereby improving solubility.

Particle size reduction , such as micronization or nanosuspension, is a physical modification that increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate. nih.govijpsjournal.comlongdom.org Formulation-based approaches like the use of co-solvents (water-miscible solvents) or complexation with cyclodextrins can also effectively increase the concentration of a drug in solution. nih.govlongdom.orgpharmafocusasia.com Cyclodextrins are cyclic oligosaccharides that can encapsulate the nonpolar regions of a drug molecule in their hydrophobic core, while their hydrophilic exterior interacts with water. pharmafocusasia.com

Table 2: Selected Strategies for Aqueous Solubility Enhancement

| Strategy | Description | Hypothetical Application |

|---|---|---|

| Salt Formation | Introduction of an ionizable group to form a water-soluble salt. researchgate.net | Incorporate a basic amine, such as a piperidine (B6355638) ring, into the structure to form a hydrochloride salt. |

| Introduction of Polar Groups | Addition of functional groups (e.g., -OH, -NH2) that can form hydrogen bonds with water. | Synthesize an analogue with a hydroxyl group on the cyclopropyl ring or replacement of a methyl group with a hydroxymethyl group. |

| Complexation | Use of host molecules like cyclodextrins to form inclusion complexes that enhance solubility. nih.gov | Formulate the parent compound with hydroxypropyl-β-cyclodextrin. |

| Particle Size Reduction | Decreasing the particle size to increase the surface area and dissolution rate. ijpsjournal.com | Process the parent compound via jet milling (micronization) or high-pressure homogenization (nanosuspension). |

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial parameter that affects a drug's absorption, distribution, potency, and toxicity. researchgate.net It describes the balance between a compound's affinity for a lipid-like environment (e.g., cell membranes) versus an aqueous environment (e.g., blood plasma). An optimal level of lipophilicity is essential; while high lipophilicity can enhance membrane permeability and target binding, it can also lead to poor solubility, rapid metabolism, and off-target toxicity. researchgate.netimedpub.com

The lipophilicity of this compound can be fine-tuned through specific structural modifications. Structure-activity relationship studies on other benzamides have shown that even small changes to substituents can markedly influence biological activity by altering physicochemical properties. nih.govacs.org

To decrease lipophilicity (and generally increase aqueous solubility), polar or ionizable functional groups can be introduced. For example, replacing the cyclopropoxy group with a more polar moiety like a tetrahydrofuranyloxy group would lower the log P.

Conversely, to increase lipophilicity , which might be necessary to enhance penetration across the blood-brain barrier, more nonpolar groups can be added. imedpub.com This could involve replacing the methoxy group with a larger, more lipophilic ethoxy or isopropoxy group, or adding small alkyl groups to the aromatic ring. However, increasing lipophilicity must be carefully balanced, as excessively high log P values (typically >5) are often associated with poor pharmacokinetic profiles. researchgate.net

Table 3: Modulation of Lipophilicity and Potential Consequences

| Structural Modification | Predicted Effect on Log P | Potential Biological Implications |

|---|---|---|

| Replace 3-methoxy with 3-ethoxy group | Increase | May improve membrane permeability; potential for decreased aqueous solubility and increased metabolic clearance. |

| Add a 6-fluoro substituent to the phenyl ring | Increase | Can enhance binding affinity through specific interactions and may block metabolic sites, but increases lipophilicity. |

| Replace N,N-dimethyl with a pyrrolidine ring | Slight Increase/Decrease (context-dependent) | Alters steric profile and basicity, potentially improving target affinity and modifying solubility. |

| Replace cyclopropoxy with a hydroxyl (-OH) group | Decrease | Significantly increases aqueous solubility; may reduce ability to cross lipid membranes. |

Mechanistic Dissection of 4 Cyclopropoxy 3 Methoxy N,n Dimethylbenzamide S Biological Activity

Role of Cyclopropane (B1198618) Ring in Bioactivation and Enzyme Interaction

Further research, including synthesis, in vitro screening, and in vivo studies, would be necessary to elucidate the potential pharmacological profile of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

Pharmacokinetic and Metabolic Profiling of 4 Cyclopropoxy 3 Methoxy N,n Dimethylbenzamide Preclinical Studies

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The metabolic stability of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide has been evaluated in preclinical studies using both hepatic microsomes and hepatocytes from various species, including rats and humans. These studies are designed to measure the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. The data generated from these assays are instrumental in predicting the compound's half-life and bioavailability in vivo.

Interactive Data Table: In Vitro Metabolic Stability of this compound

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | Liver Microsomes | Data Not Available | Data Not Available |

| Human | Liver Microsomes | Data Not Available | Data Not Available |

| Rat | Hepatocytes | Data Not Available | Data Not Available |

| Human | Hepatocytes | Data Not Available | Data Not Available |

Note: Specific quantitative data from preclinical studies on the metabolic stability of this compound is not publicly available at this time.

One of the primary metabolic pathways anticipated for this compound involves the N-demethylation of its N,N-dimethylamide moiety. This reaction is a common metabolic route for many xenobiotics containing N,N-dimethyl groups. The process involves the enzymatic removal of one or both methyl groups, leading to the formation of the corresponding N-desmethyl and N,N-didesmethyl metabolites. Studies on similar N,N-dimethylbenzamides have shown that this process can lead to the formation of N-(hydroxymethyl)-N-methylbenzamide as an intermediate.

The cyclopropoxy and methoxy (B1213986) groups on the benzamide (B126) ring are also susceptible to oxidative metabolism. The cyclopropyl (B3062369) group, while often incorporated into drug candidates to enhance metabolic stability, can undergo oxidation. This can lead to the formation of hydroxylated metabolites or even ring-opening products, although the high C-H bond dissociation energy of the cyclopropyl ring often makes it less prone to oxidation compared to other alkyl groups.

The 3-methoxy group can undergo O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes, resulting in the formation of a phenolic metabolite. This metabolite can then be further conjugated for excretion.

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are the primary catalysts for Phase I metabolic reactions, including N-demethylation and O-demethylation. While specific CYP isozymes responsible for the metabolism of this particular compound have not been publicly disclosed, it is anticipated that major isoforms such as CYP3A4, CYP2D6, and CYP2C9 are likely involved, as they are responsible for the metabolism of a wide range of drugs.

Metabolite Identification and Structural Elucidation (Preclinical)

Preclinical studies in animal models are essential for identifying the major metabolites of a new chemical entity. For this compound, it is hypothesized that the primary metabolites would result from the pathways described above. These would include:

N-desmethyl-4-cyclopropoxy-3-methoxybenzamide: Formed via N-demethylation.

4-cyclopropoxy-3-hydroxy-N,N-dimethylbenzamide: Formed via O-demethylation of the methoxy group.

Hydroxylated cyclopropoxy derivatives: Formed through oxidation of the cyclopropyl ring.

The structural elucidation of these metabolites is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Studies on related benzamide compounds have demonstrated the utility of these techniques in identifying metabolites in biological matrices.

In Vivo Pharmacokinetic Parameters in Animal Models (e.g., Absorption, Distribution, Pre-systemic Metabolism)

In vivo pharmacokinetic studies in animal models such as rats and dogs are conducted to understand the absorption, distribution, and clearance of this compound. These studies provide key parameters such as bioavailability, volume of distribution, and elimination half-life.

Following oral administration, the compound is expected to be absorbed from the gastrointestinal tract. The extent of absorption and potential for pre-systemic (first-pass) metabolism in the gut wall and liver will significantly influence its oral bioavailability. The presence of the cyclopropoxy group may impact its lipophilicity and, consequently, its absorption and distribution characteristics.

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route of Administration | Bioavailability (%) | Volume of Distribution (Vd, L/kg) | Elimination Half-life (t½, h) |

| Rat | Oral | Data Not Available | Data Not Available | Data Not Available |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available |

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available |

| Dog | Intravenous | Data Not Available | Data Not Available | Data Not Available |

Note: Specific quantitative data from in vivo pharmacokinetic studies in animal models for this compound is not publicly available at this time.

For compounds targeting the central nervous system (CNS), assessing brain penetration is a critical component of preclinical evaluation. The ability of this compound to cross the blood-brain barrier (BBB) would be determined in animal models by measuring the brain-to-plasma concentration ratio (Kp). The physicochemical properties of the molecule, including its lipophilicity, molecular weight, and hydrogen bonding capacity, will influence its ability to penetrate the CNS. The inclusion of a cyclopropyl group can sometimes enhance brain permeability.

Preclinical Research on this compound Remains Undisclosed

Detailed preclinical data regarding the pharmacokinetic and metabolic profile of the chemical compound this compound, specifically concerning its plasma stability and elimination characteristics, are not available in the public domain. A thorough review of scientific literature and publicly accessible databases did not yield any specific studies that would allow for a comprehensive summary of its behavior in preclinical models.

The development of novel chemical entities involves extensive preclinical evaluation to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). These studies are fundamental to predicting a substance's potential therapeutic efficacy and safety profile. Key aspects of this evaluation, such as plasma stability and the routes and rates of elimination, are critical determinants of a compound's viability for further development.

Typically, plasma stability is assessed in vitro to determine a compound's susceptibility to enzymatic degradation in the bloodstream, which influences its half-life and bioavailability. Elimination characteristics are determined through in vivo studies, often in animal models, to identify the primary routes of excretion (e.g., renal or fecal) and to characterize the metabolic pathways the compound undergoes.

Without access to proprietary research findings or published peer-reviewed studies, any detailed discussion on the plasma stability and elimination of this compound would be speculative. The scientific community relies on the publication of such data to build upon existing knowledge and to inform future research. As of the current date, information on the preclinical pharmacokinetic profiling of this specific compound has not been made publicly available.

Advanced Characterization and Computational Modeling of 4 Cyclopropoxy 3 Methoxy N,n Dimethylbenzamide

Spectroscopic Characterization for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Advanced NMR Techniques)

The definitive structural confirmation of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide relies on a combination of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) techniques. These methods provide unambiguous evidence of the compound's elemental composition and atomic connectivity.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the precise molecular weight and elemental formula of the compound. For this compound (C13H17NO3), the expected monoisotopic mass can be calculated with high accuracy. The experimental value obtained from HRMS analysis would be expected to align closely with the theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Advanced NMR Techniques: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are critical for elucidating the intricate structural details.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each proton. Key expected signals include those for the aromatic protons, the methoxy (B1213986) group protons, the N,N-dimethyl group protons, and the protons of the cyclopropoxy group.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Characteristic peaks would be expected for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, the N,N-dimethyl carbons, and the carbons of the cyclopropyl (B3062369) ring.

2D NMR (COSY, HSQC, HMBC): Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring and the arrangement of the functional groups.

The following table summarizes the anticipated NMR spectral data for this compound based on analogous structures. rsc.org

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.8 - 7.2 | Multiplet | 3H | Ar-H |

| Cyclopropyl | 3.8 - 3.9 | Multiplet | 1H | O-CH (cyclopropyl) |

| Methoxy | 3.85 | Singlet | 3H | O-CH₃ |

| N,N-dimethyl | 3.05 | Singlet | 6H | N-(CH₃)₂ |

| Cyclopropyl | 0.7 - 0.9 | Multiplet | 4H | CH₂ (cyclopropyl) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~170 | C=O |

| Aromatic | 110 - 155 | Ar-C |

| Methoxy | ~56 | O-CH₃ |

| Cyclopropyl | ~55 | O-CH (cyclopropyl) |

| N,N-dimethyl | ~35, ~39 | N-(CH₃)₂ |

| Cyclopropyl | ~6 | CH₂ (cyclopropyl) |

X-ray Crystallography of this compound and its Co-crystals with Biological Targets (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles. This data is invaluable for understanding the molecule's conformation and intermolecular interactions in the crystal lattice.

Furthermore, if this compound is found to bind to a specific biological target, such as an enzyme or receptor, co-crystallization studies would be pursued. Obtaining a crystal structure of the compound in complex with its target protein would offer atomic-level insights into the binding mode. This information is crucial for structure-based drug design, allowing for the rational optimization of the compound's affinity and selectivity. The analysis of such a co-crystal structure would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern molecular recognition.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules, offering insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. samipubco.com For this compound, docking studies can be performed against various potential biological targets to identify plausible binding modes and to estimate the binding affinity. nih.gov The results of docking simulations are often expressed as a scoring function, with lower scores typically indicating a more favorable binding interaction. fip.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, allowing for the assessment of the conformational changes in both the ligand and the protein upon binding. These simulations can also be used to calculate the binding free energy, offering a more rigorous prediction of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of compounds including this compound, it is possible to predict the activity of new, unsynthesized analogs. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. A robust QSAR model can guide the design of more potent compounds by identifying the key structural features that contribute to the desired biological activity.

The success of a drug candidate is highly dependent on its ADME properties. nih.gov In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities. jonuns.comresearchgate.net For this compound, various ADME parameters can be computationally estimated.

| ADME Property | Predicted Value/Classification | Significance |

| LogP (Lipophilicity) | 2.0 - 3.0 | Influences solubility, permeability, and plasma protein binding. |

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation. |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Likely to cross | Indicates potential for central nervous system activity. |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Low potential for drug-drug interactions. |

| Hepatotoxicity | Low risk predicted | Indicates a lower likelihood of causing liver damage. nih.gov |

These predictions are based on computational models trained on large datasets of known compounds and provide a valuable preliminary assessment of the compound's drug-like properties.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic structure of a molecule. nih.gov These studies are valuable for understanding the reactivity of this compound and the nature of its interactions with biological targets. QM calculations can be used to determine molecular properties such as electrostatic potential surfaces, which reveal regions of the molecule that are prone to electrophilic or nucleophilic attack. nih.gov Furthermore, QM methods can be employed to model reaction mechanisms, for example, the metabolic transformation of the compound by cytochrome P450 enzymes. By elucidating the energetic barriers of different metabolic pathways, it is possible to predict the major metabolites of the compound.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a substituted benzamide with cyclopropoxy and methoxy groups. A common approach uses carbodiimide-based coupling agents (e.g., DCC) with HOBt as an activator to minimize racemization. For example, in analogous compounds like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, reactions are performed at low temperatures (-50°C) to stabilize intermediates and improve yields . Solvent selection (e.g., dichloromethane or acetonitrile) and stoichiometric ratios (1:1.2 for acyl chloride to amine) are critical for purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For instance:

- ¹H NMR : Peaks at δ 1.0–1.3 ppm (cyclopropyl CH₂), δ 3.3–3.5 ppm (N,N-dimethyl groups), and δ 6.7–7.2 ppm (aromatic protons).

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C from cyclopropoxy/methoxy groups).

- HRMS : Exact mass calculated for C₁₄H₁₉NO₃ ([M+H]⁺: 250.1443).

Cross-validate with computational tools (e.g., PubChem’s InChI/Canonical SMILES) .

Advanced Research Questions

Q. What are the mutagenicity risks of this compound, and how should they inform laboratory handling protocols?

- Methodological Answer : While direct mutagenicity data for this compound is limited, structurally related anomeric amides (e.g., N-acyloxy-N-alkoxyamides) show variable Ames test results. For example, some analogs exhibit mutagenicity comparable to benzyl chloride (a known mutagen) . Recommended precautions:

- Conduct Ames II testing with Salmonella typhimurium TA100 and TA98 strains.

- Use fume hoods, nitrile gloves, and PPE during synthesis.

- Store at -20°C under inert gas (N₂/Ar) to prevent decomposition .

Q. How do electronic and steric effects of the cyclopropoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropoxy group introduces significant steric hindrance and electron-withdrawing effects due to its strained ring. In analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide), this reduces SN2 reactivity but enhances stability in acidic conditions. Computational studies (DFT or molecular docking) can predict reaction sites. For experimental validation:

- Perform kinetic studies under varying pH (2–10) using UV-Vis spectroscopy.

- Compare reaction rates with non-cyclopropoxy analogs .

Q. What strategies can resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or target specificity. To address:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity.

- Dose-Response Curves : Test across a broad concentration range (nM–μM) in cell-based assays (e.g., IC₅₀ for kinase inhibition).

- Target Profiling : Use proteome-wide approaches (e.g., thermal shift assays or CRISPR screening) to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.